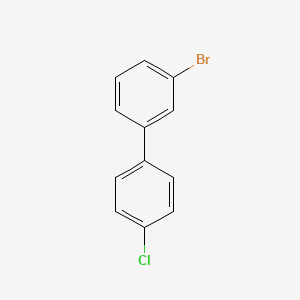

3-Bromo-4'-chlorobiphenyl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-(4-chlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrCl/c13-11-3-1-2-10(8-11)9-4-6-12(14)7-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUHYFZSUBKNCJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00373605 | |

| Record name | 3-Bromo-4'-chloro-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164334-69-4 | |

| Record name | 3-Bromo-4'-chloro-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Authored by a Senior Application Scientist

An In-Depth Technical Guide to 3-Bromo-4'-chlorobiphenyl (CAS No. 164334-69-4)

This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development and materials science. It delves into the core characteristics of this compound, moving beyond basic data to provide actionable insights into its synthesis, applications, and safe handling. The structure of this document is designed to logically present the scientific narrative of this compound, from its fundamental properties to its functional applications and associated hazards.

Core Compound Identification and Properties

This compound is a halogenated aromatic compound belonging to the biphenyl family.[1] Its structure, consisting of two phenyl rings linked by a single bond, is substituted with a bromine atom at the 3-position and a chlorine atom at the 4'-position.[1] This specific substitution pattern imparts unique electronic and physical properties that are of significant interest in various research and industrial fields.

Chemical Structure

The molecular structure is fundamental to understanding the compound's reactivity and function.

Caption: Proposed Suzuki-Miyaura coupling workflow for synthesis.

Step-by-Step Synthesis Protocol

-

Reactor Setup: To a three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add (4-chlorophenyl)boronic acid (1.0 eq), 1-bromo-3-iodobenzene (1.05 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq).

-

Solvent and Base Addition: Add a 2:1 mixture of toluene and ethanol, followed by a 2M aqueous solution of sodium carbonate (Na₂CO₃) (2.5 eq).

-

Inerting: Purge the flask with nitrogen or argon for 15-20 minutes to ensure an oxygen-free atmosphere, which is critical to prevent catalyst degradation.

-

Reaction: Heat the mixture to reflux (approximately 85-95 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

-

Workup: After cooling to room temperature, transfer the mixture to a separatory funnel. Add ethyl acetate to dissolve the organic components and wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Core Applications in Materials Science

The primary application for this compound is as a key intermediate in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs). [2] Mechanistic Insight: The biphenyl core provides a rigid, conjugated system that facilitates electron transport. [2]The bromine and chlorine substituents serve two main purposes:

-

Tuning Electronic Properties: The electron-withdrawing nature of the halogens can be used to precisely adjust the electron and hole energy levels (HOMO/LUMO) of the final OLED material, which is crucial for optimizing charge injection and improving device efficiency and luminescence. [2]2. Synthetic Handles: The C-Br and C-Cl bonds are reactive sites for further cross-coupling reactions, allowing this molecule to be built into larger, more complex host or emissive materials for OLED stacks.

The compound's good thermal stability is also a key advantage, ensuring the longevity and reliability of OLED devices operating at elevated temperatures. [2]

Caption: Role of the compound as an intermediate in OLED technology.

Toxicological Profile and Safety Imperatives

Specific toxicological data for this compound is not extensively documented. However, as a member of the polybrominated biphenyl (PBB) and polychlorinated biphenyl (PCB) class of compounds, it must be handled with significant caution. [3][4]PBBs are known for their environmental persistence and potential for bioaccumulation.

Inferred Hazards from Polyhalogenated Biphenyls

Studies on commercial PBB mixtures have demonstrated a range of adverse health effects in animals, which should be considered potential risks when handling any compound in this class.

| Potential Hazard | Associated Effects in PBB/PCB Studies | Source(s) |

| Hepatotoxicity | Liver enlargement, liver cancer, and other adverse hepatic effects. | [3] |

| Endocrine Disruption | Decreased thyroid function. | [3] |

| Reproductive/Developmental Toxicity | Embryolethal effects, structural abnormalities, and growth retardation in offspring from in-utero exposure. | [4] |

| Carcinogenicity | The International Agency for Research on Cancer (IARC) has classified PBBs as Group 2B, "possibly carcinogenic to humans". | [5] |

Critical Note: The pyrolysis or incomplete combustion of materials containing halogenated biphenyls can lead to the formation of highly toxic polybrominated/polychlorinated dibenzofurans (PXDFs) and dibenzo-p-dioxins (PXDDs). [5][6][7]

Mandatory Handling and Safety Protocols

A self-validating safety system requires strict adherence to the following protocols based on general safety data sheets for related chemicals. [8][9][10][11]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses with side shields or goggles. [10][11]2. Ventilation: Handle the compound exclusively within a certified chemical fume hood to avoid inhalation of any vapors or aerosols. [9][11]3. First Aid:

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. [10] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention. [9][10] * Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention. [10][11] * Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. [10]4. Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from strong oxidizing agents. [9]5. Disposal: Dispose of waste materials and containers in accordance with local, regional, and national environmental regulations. Do not allow the chemical to enter the environment. [9][10]

-

References

-

Toxicological Profile for Polybrominated Biphenyls - ATSDR. [Link]

-

Production, Import/Export, Use, and Disposal of PBBs - ATSDR. [Link]

-

Toxicity of polybrominated biphenyls (PBBs) in Domestic and laboratory animals - PMC. [Link]

-

3-Bromo-4′-chlorobiphenyl 164334-69-4 | OLED Material. [Link]

-

Health Effects of Polybrominated Biphenyls - NCBI Bookshelf. [Link]

-

Polybrominated biphenyls (PBBs) (HSG 83, 1993) - Inchem.org. [Link]

-

This compound - Chemical products from China. [Link]

-

This compound Cas no.164334-69-4 - Win-Win chemical Co.Ltd. [Link]

-

Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate - NIH. [Link]

-

Oxidation of 4-bromo-4'-chlorobiphenyl - ResearchGate. [Link]

-

p-BROMOBIPHENYL - Organic Syntheses Procedure. [Link]

-

Synthesis of 3-Bromo-4-chlorobenzotrifluoride - NINGBO INNO PHARMCHEM. [Link]

-

This compound - PubChem. [Link]

-

Oxidation of 4-bromo-4'-chlorobiphenyl Request PDF - ResearchGate. [Link]

Sources

- 1. CAS 164334-69-4: this compound | CymitQuimica [cymitquimica.com]

- 2. arborpharmchem.com [arborpharmchem.com]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. HEALTH EFFECTS - Toxicological Profile for Polybrominated Biphenyls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Polybrominated biphenyls (PBBs) (HSG 83, 1993) [inchem.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

An In-Depth Technical Guide to 3-Bromo-4'-chlorobiphenyl: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of 3-Bromo-4'-chlorobiphenyl, a halogenated aromatic compound of interest to researchers in organic synthesis, materials science, and drug discovery. This document delves into its chemical structure, synthesis, analytical characterization, potential applications, and toxicological considerations, offering field-proven insights and detailed methodologies.

Introduction and Molecular Overview

This compound is an organic compound featuring a biphenyl core structure. This core consists of two phenyl rings linked by a single carbon-carbon bond. The molecule is further distinguished by the presence of two different halogen substituents: a bromine atom at the 3-position of one phenyl ring and a chlorine atom at the 4'-position of the other.[1] The strategic placement of these halogens significantly influences the molecule's physicochemical properties, including its electronic characteristics, reactivity, and thermal stability. These attributes make it a valuable intermediate in the synthesis of more complex molecules and functional materials.[2]

Below is a visual representation of the chemical structure of this compound.

Caption: Chemical structure of this compound.

Table 1: Core Properties of this compound

| Property | Value | Source |

| CAS Number | 164334-69-4 | [1] |

| Molecular Formula | C₁₂H₈BrCl | [1] |

| Molecular Weight | 267.55 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

Synthesis of this compound via Suzuki-Miyaura Coupling

The most efficient and widely adopted method for the synthesis of unsymmetrical biphenyls is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. For the synthesis of this compound, two primary retrosynthetic pathways can be envisioned.

Caption: Retrosynthetic analysis for this compound.

Pathway A, involving the coupling of 3-bromophenylboronic acid with a 4-chlorohalobenzene, is often preferred due to the differential reactivity of the halogens on the aryl halide, with iodine being more reactive than chlorine in the oxidative addition step of the catalytic cycle. This allows for a more selective reaction.

Field-Proven Experimental Protocol

This protocol is a robust, self-validating methodology adapted from established Suzuki-Miyaura coupling procedures.

Materials:

-

3-Bromophenylboronic acid

-

1-Chloro-4-iodobenzene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-bromophenylboronic acid (1.2 equivalents) and 1-chloro-4-iodobenzene (1.0 equivalent).

-

Catalyst and Base Addition: Add potassium carbonate (2.0 equivalents) as the base. In a separate vial, pre-mix palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) in a small amount of toluene to form the active tetrakis(triphenylphosphine)palladium(0) catalyst in situ. Add this catalyst mixture to the reaction flask.

-

Solvent Addition and Degassing: Add a 3:1 mixture of toluene and ethanol to the flask, followed by a small amount of degassed water. Degas the entire reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes. This is a critical step to prevent the oxidation and deactivation of the palladium catalyst.

-

Reaction: Heat the mixture to reflux (approximately 80-90 °C) and maintain it under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Add ethyl acetate to dilute the mixture and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Structural Elucidation and Characterization

The identity and purity of the synthesized this compound must be confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR (400 MHz, CDCl₃) Spectral Data

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.65 | t (J ≈ 1.8 Hz) | 1H | H-2 | Ortho to the C-Br bond, deshielded. |

| ~7.50 | ddd (J ≈ 7.8, 1.8, 1.2 Hz) | 1H | H-6 | Ortho to the inter-ring bond, coupled to H-5 and H-2. |

| ~7.45 | d (J ≈ 8.5 Hz) | 2H | H-2', H-6' | Ortho to the C-Cl bond, appearing as a doublet. |

| ~7.40 | d (J ≈ 8.5 Hz) | 2H | H-3', H-5' | Meta to the C-Cl bond, coupled to H-2' and H-6'. |

| ~7.30 | t (J ≈ 7.8 Hz) | 1H | H-5 | Coupled to H-4 and H-6. |

| ~7.25 | ddd (J ≈ 7.8, 1.8, 1.2 Hz) | 1H | H-4 | Coupled to H-3, H-5 and H-2. |

Table 3: Predicted ¹³C NMR (100 MHz, CDCl₃) Spectral Data

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~142.5 | C-1 | Quaternary carbon attached to the other phenyl ring. |

| ~139.0 | C-1' | Quaternary carbon attached to the other phenyl ring. |

| ~134.0 | C-4' | Quaternary carbon bearing the chlorine atom. |

| ~132.5 | C-3 | Quaternary carbon bearing the bromine atom. |

| ~131.0 | C-6 | Deshielded by the inter-ring bond. |

| ~130.5 | C-5 | Standard aromatic region. |

| ~129.5 | C-3', C-5' | Carbons meta to the chlorine atom. |

| ~128.5 | C-2', C-6' | Carbons ortho to the chlorine atom. |

| ~126.0 | C-2 | Deshielded by the bromine atom. |

| ~123.0 | C-4 | Standard aromatic region. |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) would be expected to show a prominent molecular ion peak cluster due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). The fragmentation pattern would likely involve the loss of the halogen atoms and cleavage of the biphenyl bond.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by C-H stretching vibrations of the aromatic rings (around 3100-3000 cm⁻¹), C=C stretching vibrations within the aromatic rings (in the 1600-1450 cm⁻¹ region), and C-Br and C-Cl stretching vibrations (typically below 1100 cm⁻¹).

Applications and Relevance

Organic Electronics and OLEDs

This compound serves as a key building block in the synthesis of advanced organic electronic materials. Its biphenyl core provides a rigid and conjugated scaffold, which is a fundamental requirement for efficient charge transport. The presence of halogen atoms offers reactive sites for further functionalization through cross-coupling reactions, allowing for the construction of more complex, high-performance molecules. Specifically, this compound can be utilized in the synthesis of hole-transporting materials (HTMs) and host materials for organic light-emitting diodes (OLEDs).[4][5] The introduction of specific electron-donating or electron-accepting moieties at the bromo and chloro positions allows for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for optimizing device performance.

Caption: Role of this compound in OLED material synthesis.

Pharmaceutical and Agrochemical Research

Halogenated biphenyls are prevalent scaffolds in medicinal chemistry and agrochemical research. The bromine and chlorine atoms can participate in various chemical transformations, enabling the synthesis of diverse libraries of compounds for biological screening. The lipophilic nature of the biphenyl core, combined with the electronic modifications introduced by the halogens, can influence the pharmacokinetic and pharmacodynamic properties of potential drug candidates.

Toxicological and Safety Considerations

Halogenated aromatic hydrocarbons, as a class, are known for their potential environmental persistence and toxicity. While specific toxicological data for this compound is not extensively available, it is prudent to handle this compound with the appropriate safety precautions in a laboratory setting.

In the absence of direct experimental data, toxicological profiles can be estimated using computational methods such as Quantitative Structure-Activity Relationship (QSAR) models and read-across approaches. These methods utilize data from structurally similar compounds to predict the potential toxicity of a target molecule. Given the structural similarity to other polychlorinated and polybrominated biphenyls, there is a potential for bioaccumulation and adverse health effects. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a versatile chemical intermediate with significant potential in the fields of materials science and organic synthesis. Its well-defined structure and the presence of two distinct halogen atoms provide a platform for the rational design and synthesis of novel functional molecules. The methodologies outlined in this guide for its synthesis and characterization provide a solid foundation for researchers and drug development professionals to utilize this compound in their respective fields. As with all halogenated aromatic compounds, careful handling and consideration of its potential environmental and toxicological impact are paramount.

References

-

PubChem. 3-Chlorobiphenyl. [Link]

-

NIH. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. [Link]

-

ToxMinds. Read-across – State of the art and next level!. [Link]

-

YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

-

PMC. Guidance on the use of read‐across for chemical safety assessment in food and feed. [Link]

-

Contemporary Issues in Risk Assessment. Read-Across with Computational and In Vitro Data. [Link]

-

Wiley Online Library. Proton NMR chemical shifts and coupling constants for brain metabolites. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

OLED Material. 3-Bromo-4′-chlorobiphenyl 164334-69-4. [Link]

Sources

- 1. 3-Chlorobiphenyl | C12H9Cl | CID 16322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. 3-Bromobiphenyl(2113-57-7) 13C NMR [m.chemicalbook.com]

- 4. chemview.epa.gov [chemview.epa.gov]

- 5. A Revised Read-across Framework and its Application for the Development of EPA’s Provisional Peer Reviewed Toxicity Values (PPRTVs) | Risk Assessment Portal | US EPA [assessments.epa.gov]

3-Bromo-4'-chlorobiphenyl molecular weight

An In-depth Technical Guide to 3-Bromo-4'-chlorobiphenyl: Synthesis, Characterization, and Applications

Introduction

This compound is a halogenated aromatic compound featuring a biphenyl core functionalized with a bromine atom at the 3-position of one phenyl ring and a chlorine atom at the 4'-position of the other. This specific substitution pattern imparts unique physicochemical properties and reactivity, establishing it as a valuable and versatile intermediate in modern organic synthesis. Its utility is particularly pronounced in the fields of materials science and pharmaceutical drug discovery, where the biphenyl scaffold serves as a rigid and electronically tunable platform for constructing complex molecular architectures.

The presence of two distinct halogen atoms allows for site-selective transformations, primarily through palladium-catalyzed cross-coupling reactions. This differential reactivity is the cornerstone of its application, enabling chemists to sequentially introduce diverse functionalities and build molecular libraries for screening or develop advanced materials with tailored electronic properties. This guide provides an in-depth exploration of this compound, covering its fundamental properties, a validated synthetic protocol, robust analytical characterization methods, and its key applications for researchers, scientists, and drug development professionals.

Physicochemical Properties and Molecular Characterization

The identity, purity, and structural integrity of this compound are established through a combination of physical data and spectroscopic analysis. The key properties are summarized below.

Table 1: Core Physicochemical Data for this compound

| Property | Value | Source(s) |

| Molecular Weight | 267.55 g/mol | [1][2] |

| Molecular Formula | C₁₂H₈BrCl | [3] |

| CAS Number | 164334-69-4 | [1][4][3] |

| Appearance | Colorless to light yellow liquid | [1] |

| Common Synonyms | 3-Bromo-4'-chloro-1,1'-biphenyl; 1-bromo-3-(4-chlorophenyl)benzene | |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., THF, Chloroform, Toluene) | [1] |

Molecular Structure and Reactivity Insights

The molecule consists of two phenyl rings connected by a C-C single bond.[1] The bromine atom at the C-3 position and the chlorine atom at the C-4' position significantly influence the compound's electronic profile and reactivity.[1] In the context of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), the carbon-bromine bond is generally more reactive and susceptible to oxidative addition than the carbon-chlorine bond. This differential reactivity is a key synthetic advantage, allowing for selective functionalization at the C-3 position while leaving the C-4' position intact for subsequent transformations.

Caption: Molecular structure of this compound.

Analytical Characterization Protocols

Confirming the identity and purity of this compound is critical. The following protocols are standard for its characterization.

Protocol 1: Purity Assessment by Gas Chromatography (GC)

-

Rationale: GC is an ideal technique for separating and quantifying volatile and thermally stable compounds like halogenated biphenyls. An Electron Capture Detector (ECD) is exceptionally sensitive to electrophilic species, making it perfect for detecting halogenated compounds.[5]

-

Instrumentation: Gas chromatograph equipped with an ECD.

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness capillary column (e.g., DB-5 or equivalent).

-

Methodology:

-

Sample Preparation: Prepare a ~100 ppm solution of this compound in a high-purity solvent like hexane or isooctane.

-

Injection: Inject 1 µL of the sample solution into the GC inlet.

-

Inlet Conditions: Set the injector temperature to 250°C with a split ratio of 50:1.

-

Oven Program:

-

Initial temperature: 150°C, hold for 2 minutes.

-

Ramp: Increase temperature at 10°C/min to 280°C.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

Detector Conditions: Set the ECD temperature to 300°C.

-

Data Analysis: The purity is determined by calculating the area percentage of the main peak corresponding to the product.

-

Protocol 2: Structural Confirmation by NMR and Mass Spectrometry

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show a complex series of multiplets in the aromatic region (approx. 7.0-7.8 ppm) corresponding to the 8 aromatic protons.

-

¹³C NMR: The spectrum will display 12 distinct signals for the aromatic carbons, with the carbon atoms bonded to bromine and chlorine showing characteristic chemical shifts and potentially altered signal intensities.

-

-

Mass Spectrometry (MS):

-

Technique: Electron Ionization (EI) is typically used.

-

Expected Fragments: The mass spectrum will exhibit a prominent molecular ion peak (M⁺). Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a characteristic cluster of peaks at m/z 266, 268, and 270.

-

Synthesis of this compound

The most reliable and modular method for synthesizing unsymmetrical biphenyls is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a C-C bond between an organoboron compound and an organohalide.

Retrosynthetic Strategy and Workflow

The synthesis can be logically disconnected at the central C-C bond between the two phenyl rings. This presents two primary Suzuki coupling pathways:

-

Route A: Coupling of (3-bromophenyl)boronic acid with 1-chloro-4-iodobenzene.

-

Route B: Coupling of (4-chlorophenyl)boronic acid with 1,3-dibromobenzene or 1-bromo-3-iodobenzene.

Route A is often preferred due to the high reactivity of the C-I bond, which allows for selective coupling without disturbing the C-Cl bond.

Caption: Suzuki coupling workflow for synthesizing this compound.

Detailed Experimental Protocol: Suzuki Coupling

-

Rationale: This protocol utilizes a standard palladium catalyst, a readily available base, and a biphasic solvent system that effectively facilitates the reaction between the organic and aqueous phases. The choice of an iodide precursor ensures high reactivity and selectivity.

-

Materials:

-

3-Bromophenylboronic acid

-

1-Chloro-4-iodobenzene

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Sodium carbonate (Na₂CO₃)

-

Toluene, Ethanol, Deionized water

-

Ethyl acetate, Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for chromatography

-

-

Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-bromophenylboronic acid (1.0 eq), 1-chloro-4-iodobenzene (1.05 eq), and toluene.

-

Degassing: Bubble nitrogen gas through the mixture for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Catalyst and Base Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq). Separately, prepare a 2M aqueous solution of sodium carbonate and add it to the reaction flask, followed by ethanol to create a homogenous phase.

-

Reaction: Heat the mixture to reflux (approximately 85-95°C) and maintain under a nitrogen atmosphere for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with deionized water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield pure this compound.

-

Applications in Research and Drug Development

The unique structure of this compound makes it a strategic precursor in several high-value applications.

Materials Science: OLED Precursors

In materials science, this compound serves as a building block for Organic Light-Emitting Diode (OLED) materials.[3] Its conjugated biphenyl core provides good thermal stability and forms the backbone of molecules with desirable electron and hole transport properties.[3] The halogen substituents act as synthetic handles to attach other functional groups (e.g., aromatic amines, carbazoles), allowing for the fine-tuning of energy levels to optimize the efficiency and luminescence characteristics of the final OLED device.[3]

Pharmaceutical Synthesis: A Scaffold for Drug Discovery

The biphenyl motif is a common scaffold in many pharmaceutical agents. This compound is an excellent starting point for creating libraries of novel compounds for drug discovery.[6][7] The differential reactivity of the C-Br and C-Cl bonds allows for a programmed, two-directional synthesis.

-

First Functionalization: The more reactive C-Br bond can be targeted first in a Suzuki or Sonogashira coupling to introduce a key pharmacophore or diversity element.

-

Second Functionalization: The remaining C-Cl bond can then be subjected to a second coupling reaction under more forcing conditions or be used in nucleophilic aromatic substitution to introduce another functional group.

This stepwise approach provides precise control over the final molecular structure, which is critical for optimizing a compound's pharmacological profile (e.g., potency, selectivity, and metabolic stability).[6][8]

Caption: Scaffold diversification from this compound.

Safety, Handling, and Storage

As with all halogenated organic compounds, proper safety protocols must be followed when handling this compound.

-

Hazard Identification: While specific toxicity data is limited, related halogenated biphenyls can cause skin and eye irritation.[9][10] They may also be harmful if swallowed or inhaled and are generally considered toxic to aquatic life.[9][11]

-

Personal Protective Equipment (PPE):

-

Handling Procedures:

-

Conduct all manipulations within a certified chemical fume hood.

-

Avoid direct contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.[9]

-

Keep containers tightly closed when not in use.

-

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[12]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for hazardous chemical waste.[9]

Conclusion

This compound is a synthetically powerful intermediate whose value is derived from its biphenyl core and, most importantly, its differential halogenation. This structural feature provides a reliable platform for sequential, site-selective functionalization, making it a key building block in the rational design of advanced OLED materials and complex molecular scaffolds for pharmaceutical research. A thorough understanding of its properties, synthetic routes, and handling requirements, as detailed in this guide, enables researchers to leverage its full potential in their scientific endeavors.

References

- Arborpharmchem. (n.d.). CAS 164334-69-4 this compound.

- CymitQuimica. (n.d.). CAS 164334-69-4: this compound.

- BLD Pharm. (n.d.). 3'-Bromo-4'-chloro-[1,1'-biphenyl]-4-carbonitrile.

- Biotuva Life Sciences. (n.d.). 3-Bromo-4′-chloro-1 – 1′-biphenyl.

- OLED Material. (n.d.). 3-Bromo-4′-chlorobiphenyl 164334-69-4.

-

PubChem. (n.d.). 3-Bromo-3'-chlorobiphenyl. Retrieved from [Link]

- Fisher Scientific. (2021). SAFETY DATA SHEET - 4-Bromobiphenyl.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET - 1-Bromo-4-chlorobenzene.

- Fisher Scientific. (2025). SAFETY DATA SHEET - 4,4'-Dibromobiphenyl.

- ChemicalBook. (2025). 3'-Bromo-biphenyl-4-carbaldehyde - Safety Data Sheet.

-

PubChem. (n.d.). 3-Bromo-4-chlorophenol. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Retrieved from [Link]

- Peninter. (n.d.). 4-Bromo-4'-chlorobiphenyl: Your Key Pharmaceutical Intermediate.

- Google Patents. (n.d.). CN108129258B - Synthesis process of 4-bromo-4' -propylbiphenyl.

- BenchChem. (2025). An In-depth Technical Guide on the Synthesis and Characterization of 4-Bromo-4'-vinylbiphenyl.

- Biosynth. (n.d.). The Versatility of 4-Bromo-4'-iodobiphenyl: Applications in Research and Industry.

- Biosynth. (n.d.). Advanced Organic Synthesis: Leveraging 3-Bromo-4-chloropyridine.

-

National Institute of Standards and Technology (NIST). (n.d.). 3-Chlorobiphenyl. Retrieved from [Link]

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Bromobiphenyl, 99%.

-

PubChem. (n.d.). 4-Bromobiphenyl. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chlorobiphenyl. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

- Environmental Protection Agency (EPA). (n.d.). Method 8082A: Polychlorinated Biphenyls (PCBs) by Gas Chromatography.

-

MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]

Sources

- 1. CAS 164334-69-4: this compound | CymitQuimica [cymitquimica.com]

- 2. 3-Bromo-3'-chlorobiphenyl | C12H8BrCl | CID 2756873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. arborpharmchem.com [arborpharmchem.com]

- 4. 3-Bromo-4′-chloro-1 – 1′-biphenyl – Biotuva Life Sciences [biotuva.com]

- 5. epa.gov [epa.gov]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. 3-Bromo-4-chlorophenol | C6H4BrClO | CID 11564714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to the Synthesis of 3-Bromo-4'-chlorobiphenyl

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 3-Bromo-4'-chlorobiphenyl, a halogenated biphenyl derivative of interest in materials science and as a synthetic intermediate. The guide is intended for researchers, scientists, and professionals in drug development and materials science. It delves into the two primary synthetic routes: the modern Suzuki-Miyaura cross-coupling and the classic Gomberg-Bachmann reaction. The document emphasizes the underlying chemical principles, provides detailed, field-proven experimental protocols, and addresses critical safety considerations inherent to each method. Characterization techniques for the final product are also discussed, ensuring a self-validating framework for synthesis and analysis.

Introduction and Significance

This compound is a substituted aromatic compound belonging to the biphenyl class of molecules. The biphenyl scaffold is a prevalent structural motif in many biologically active compounds, liquid crystals, and advanced materials. The specific halogenation pattern of this compound, with a bromine atom at the 3-position and a chlorine atom at the 4'-position, imparts unique electronic and steric properties, making it a valuable building block in organic synthesis. Its applications can be found in the development of novel organic light-emitting diode (OLED) materials, where the tailored electronic properties of substituted biphenyls are crucial for device performance. Furthermore, as an intermediate, it can be further functionalized to create more complex molecular architectures for pharmaceutical and agrochemical research.

This guide will explore two distinct and powerful methods for the synthesis of this target molecule, providing the user with both a modern palladium-catalyzed approach and a classic radical-based method.

Synthetic Strategies: A Comparative Overview

The synthesis of unsymmetrical biphenyls like this compound can be approached through several methods. This guide will focus on two of the most relevant and illustrative synthetic strategies: the Suzuki-Miyaura cross-coupling reaction and the Gomberg-Bachmann reaction. The choice between these methods often depends on factors such as desired yield, substrate availability, functional group tolerance, and scalability.

| Feature | Suzuki-Miyaura Coupling | Gomberg-Bachmann Reaction |

| Reaction Type | Palladium-catalyzed cross-coupling | Radical aryl-aryl coupling |

| Key Intermediates | Organopalladium complexes | Aryl radicals, diazonium salts |

| Yields | Generally high | Often low to moderate[1][2] |

| Scope | Broad, high functional group tolerance | Wide scope, but sensitive to side reactions[1] |

| Safety | Exothermic, requires careful thermal management | Involves potentially explosive diazonium salts[3][4] |

The Suzuki-Miyaura Cross-Coupling Approach

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex.[5] Its discovery was recognized with the Nobel Prize in Chemistry in 2010. For the synthesis of this compound, this method offers high yields and excellent functional group tolerance.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three primary steps:[5]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, either 1-bromo-3-iodobenzene or 1-chloro-4-iodobenzene, with the C-I bond being the most reactive) to form a Pd(II) complex.

-

Transmetalation: The organoboron species (e.g., (4-chlorophenyl)boronic acid or (3-bromophenyl)boronic acid) is activated by a base to form a boronate complex. This complex then transfers its organic group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biphenyl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocol: Suzuki-Miyaura Synthesis

The following is a representative protocol for the synthesis of this compound via Suzuki-Miyaura coupling. This protocol is based on established procedures for similar biphenyl syntheses.[1][5]

Reactants:

-

3-Bromophenylboronic acid

-

1-Chloro-4-iodobenzene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromophenylboronic acid (1.2 mmol), 1-chloro-4-iodobenzene (1.0 mmol), and potassium carbonate (2.0 mmol).

-

Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to create an oxygen-free environment.

-

Catalyst and Solvent Addition: Under the inert atmosphere, add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%). Then, add 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

-

Reaction: Heat the reaction mixture to 90 °C in a preheated oil bath and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Safety Considerations for Suzuki-Miyaura Coupling

-

Exothermic Reactions: Palladium-catalyzed cross-coupling reactions can be significantly exothermic.[6] It is crucial to have efficient cooling and to monitor the reaction temperature, especially during scale-up.

-

Inert Atmosphere: While some modern catalysts are air-stable, maintaining an inert atmosphere is good practice to prevent the oxidation of the palladium catalyst and phosphine ligands, which can lead to decreased catalytic activity.

-

Reagent Handling: Palladium compounds and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

The Gomberg-Bachmann Reaction Approach

Mechanistic Rationale

The mechanism of the Gomberg-Bachmann reaction involves the following key steps:[1]

-

Diazotization: An aromatic amine (e.g., 3-bromoaniline) is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt.

-

Radical Formation: The diazonium salt, upon treatment with a base, decomposes to generate an aryl radical with the loss of nitrogen gas.

-

Aryl-Aryl Coupling: The highly reactive aryl radical then attacks another aromatic ring (in this case, chlorobenzene), forming a new carbon-carbon bond and a radical intermediate.

-

Rearomatization: The radical intermediate is then rearomatized by abstraction of a hydrogen atom to yield the final biphenyl product.

Sources

- 1. Gomberg–Bachmann reaction - Wikipedia [en.wikipedia.org]

- 2. DE50011992D1 - PROCESS FOR THE PREPARATION OF 4-CHLOROBIPHENYL - Google Patents [patents.google.com]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

Navigating the Solubility Landscape of 3-Bromo-4'-chlorobiphenyl: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromo-4'-chlorobiphenyl, a halogenated aromatic compound of significant interest in the fields of organic synthesis, materials science, and drug development. In the absence of extensive empirical solubility data, this document employs a predictive modeling approach based on Hansen Solubility Parameters (HSPs) to forecast the compound's behavior in a wide array of common organic solvents. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the empirical validation of these predictions, empowering researchers to make informed decisions in their experimental designs. The synthesis of theoretical prediction and practical verification is intended to serve as an indispensable resource for scientists and professionals working with this and structurally related compounds.

Introduction: The "Like Dissolves Like" Principle in the Context of this compound

The solubility of a compound in a particular solvent is a critical parameter that dictates its utility in various chemical processes, including reaction chemistry, purification, and formulation. This compound, a biphenyl derivative featuring both bromine and chlorine substituents, presents a unique solubility profile governed by its molecular structure. The fundamental principle of "like dissolves like" provides a qualitative framework for understanding its solubility. As a non-polar to weakly polar molecule, it is anticipated to exhibit limited solubility in highly polar solvents such as water, while demonstrating greater affinity for organic solvents with similar polarity characteristics.

Biphenyl itself is sparingly soluble in water but shows good solubility in organic solvents like benzene, toluene, and hexane. The introduction of halogen atoms, such as bromine and chlorine, increases the molecule's polarizability and can influence its solubility in various organic media. This guide will delve into a more quantitative prediction of these interactions through the application of Hansen Solubility Parameters.

Predicting Solubility: The Hansen Solubility Parameter (HSP) Approach

To move beyond qualitative predictions, we can employ Hansen Solubility Parameters (HSPs), a powerful tool for predicting the solubility of a solute in a given solvent. The underlying principle of HSPs is that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH). The closer the HSP values of a solute and a solvent, the more likely they are to be miscible.

Estimating the Hansen Solubility Parameters of this compound

In the absence of experimentally determined HSPs for this compound, we can estimate these values using the group contribution method. This method involves breaking down the molecule into its constituent functional groups and summing their respective contributions to the overall HSPs.[1]

The structure of this compound can be dissected into the following groups:

-

6 Aromatic C-H groups

-

4 Aromatic C-C groups in the biphenyl linkage

-

1 Aromatic C-Br group

-

1 Aromatic C-Cl group

By utilizing established group contribution values from the literature, we can calculate the estimated HSPs for this compound.[1]

Molar Volume (Vm) Calculation:

The molar volume is a prerequisite for calculating HSPs. It can be estimated using the following formula:

Vm = (Molecular Weight) / (Density)

Given the molecular weight of this compound (267.55 g/mol ) and an estimated density of approximately 1.5 g/cm³, the molar volume is estimated to be around 178.37 cm³/mol.

Estimated Hansen Solubility Parameters for this compound:

Based on the group contribution method, the estimated HSPs are:

-

δD (Dispersion): ~19.5 MPa½

-

δP (Polar): ~4.5 MPa½

-

δH (Hydrogen Bonding): ~2.0 MPa½

Predicted Solubility of this compound in Common Organic Solvents

With the estimated HSPs for this compound, we can now predict its solubility in a range of common organic solvents. The "Hansen Distance" (Ra) between the solute and a solvent is calculated using the following equation:

Ra = √[4(δD_solute - δD_solvent)² + (δP_solute - δP_solvent)² + (δH_solute - δH_solvent)²]

A smaller Ra value indicates a higher likelihood of solubility. Generally, an Ra value of less than 7 is considered to indicate good solubility.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | Hansen Distance (Ra) | Predicted Solubility |

| Non-Polar Solvents | |||||

| n-Hexane | 14.9 | 0.0 | 0.0 | 9.7 | Poor |

| Toluene | 18.2 | 1.4 | 2.0 | 4.0 | Excellent |

| Benzene | 18.4 | 0.0 | 2.0 | 5.0 | Excellent |

| Diethyl Ether | 14.5 | 2.9 | 5.1 | 7.4 | Moderate |

| Polar Aprotic Solvents | |||||

| Acetone | 15.5 | 10.4 | 7.0 | 10.8 | Poor |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 8.3 | Moderate to Poor |

| Acetonitrile | 15.3 | 18.0 | 6.1 | 14.8 | Poor |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 7.5 | Moderate |

| Dichloromethane | 17.0 | 7.3 | 7.1 | 7.6 | Moderate |

| Chloroform | 17.8 | 3.1 | 5.7 | 5.0 | Excellent |

| Polar Protic Solvents | |||||

| Methanol | 14.7 | 12.3 | 22.3 | 22.8 | Very Poor |

| Ethanol | 15.8 | 8.8 | 19.4 | 18.8 | Very Poor |

| Isopropanol | 15.8 | 6.1 | 16.4 | 15.2 | Very Poor |

Interpretation of Predicted Solubility:

Based on the calculated Hansen Distances, this compound is predicted to be highly soluble in aromatic hydrocarbons like toluene and benzene, as well as in chloroform. Moderate solubility is expected in ethers like diethyl ether and THF, and in some chlorinated solvents like dichloromethane. In contrast, poor to very poor solubility is predicted in non-polar alkanes such as n-hexane and in highly polar protic and aprotic solvents like alcohols, acetone, and acetonitrile.

Experimental Verification: A Step-by-Step Protocol

While predictive models provide valuable guidance, empirical verification is paramount for scientific rigor. The following section outlines a detailed protocol for determining the solubility of this compound using the widely accepted shake-flask method.[2][3]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials with screw caps

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Experimental Workflow Diagram

Caption: Experimental workflow for solubility determination.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of scintillation vials. The excess should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Add a precise volume (e.g., 5 mL) of the selected organic solvent to each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached. Visual inspection should confirm the presence of undissolved solid.

-

-

Phase Separation:

-

Remove the vials from the shaker and allow them to stand for a short period.

-

Centrifuge the vials at a moderate speed to pellet the excess solid.

-

Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm PTFE syringe filter into a clean vial. This step is crucial to remove any suspended microparticles.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Prepare appropriate dilutions of the filtered saturated solution.

-

Analyze the standard solutions and the diluted samples by HPLC. A typical HPLC method for biphenyl derivatives would involve a C18 column with a mobile phase of acetonitrile and water.[4][5]

-

Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Determine the concentration of this compound in the saturated solution by interpolating its peak area on the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Safety and Handling Considerations

This compound is a chemical compound and should be handled with appropriate safety precautions. Users should consult the Safety Data Sheet (SDS) before use. Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential. All handling should be performed in a well-ventilated area or a fume hood.

Conclusion

This technical guide has provided a robust framework for understanding and predicting the solubility of this compound in a variety of organic solvents. By leveraging the predictive power of Hansen Solubility Parameters and providing a detailed protocol for experimental verification, researchers are well-equipped to make informed solvent selections for their specific applications. The principles and methodologies outlined herein are not only applicable to the target compound but can also be extended to other structurally similar molecules, thereby serving as a valuable resource for the broader scientific community.

References

- Stefanis, E., & Panayiotou, C. (2008). A new group-contribution method for predicting Hansen solubility parameters of nonelectrolytes. International Journal of Thermophysics, 29(2), 568-585.

- Hansen, C. M. (2007). Hansen solubility parameters: a user's handbook. CRC press.

- Millard, J. W., & Linder, S. W. (2009). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 16(4), 6-10.

-

HSPiP - Hansen Solubility Parameters in Practice. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). Bromobenzene. Retrieved from [Link]

-

PubChem. (n.d.). Chlorobenzene. Retrieved from [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

- Afrin, S., & Sen, S. K. (2018). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. Food Science and Technology, 38(suppl 1), 290-296.

- Teotia, D., Gaid, M., & Sircar, D. (2016). Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae.

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-Bromo-4'-chlorobiphenyl

Introduction

In the landscape of synthetic chemistry and drug development, the precise structural characterization of novel and existing compounds is a foundational requirement. Biphenyl scaffolds, in particular, are prevalent in pharmaceuticals, agrochemicals, and advanced materials. 3-Bromo-4'-chlorobiphenyl is a disubstituted biphenyl whose structural integrity is paramount for its intended applications. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically Proton (¹H) NMR, stands as the most powerful and definitive non-destructive technique for elucidating the molecular structure of organic compounds in solution.

This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound. It is designed for researchers and scientists who require not just the spectral data, but a deeper understanding of the underlying principles that govern the spectrum's appearance. We will deconstruct the expected spectrum by examining chemical shifts, spin-spin coupling, and integration, explain the causality behind experimental choices for data acquisition, and provide a robust protocol for obtaining a high-quality spectrum.

Part 1: Molecular Structure and Predicted ¹H NMR Profile

The key to interpreting any NMR spectrum lies in a thorough understanding of the molecule's structure, including its symmetry and the electronic environment of each proton.

Proton Environments

This compound possesses two substituted phenyl rings. The substitution pattern removes the high symmetry of a simple biphenyl, resulting in seven unique proton signals. The protons on the 4'-chlorophenyl ring are in two chemically equivalent sets due to the C2 symmetry axis along the C1'-C4' bond, while all four protons on the 3-bromophenyl ring are chemically distinct.

Below is the molecular structure with the standard IUPAC numbering system applied to label the distinct proton environments.

Caption: Structure of this compound with unique proton environments labeled.

Predicting Chemical Shifts (δ)

The chemical shift of a proton is highly sensitive to its local electronic environment. The baseline for aromatic protons is the signal for benzene, which appears at approximately 7.3 ppm.[1] Substituents on the ring will shift the signals of nearby protons either downfield (deshielding) or upfield (shielding).

-

Substituent Effects: Both bromine and chlorine are electronegative atoms that withdraw electron density through the sigma bonds (inductive effect), deshielding nearby protons and shifting their signals downfield.[2] Conversely, they donate electron density into the π-system via their lone pairs (resonance effect), which tends to shield ortho and para positions. For halogens, the inductive effect is generally dominant.

-

Anisotropic Effects: The π-electron systems of the aromatic rings generate their own magnetic fields. Protons located on the periphery of these rings experience a strong deshielding effect, which is why aromatic protons appear significantly downfield.

-

Ring A (3-Bromophenyl):

-

H2: This proton is ortho to the C1-C1' bond and meta to the bromine. It is expected to be the most downfield proton on this ring, appearing as a near-singlet or finely split multiplet.

-

H4: This proton is ortho to the bromine and meta to the C1-C1' bond. It will be deshielded by the bromine.

-

H5: This proton is para to the bromine and meta to the C1-C1' bond. It will experience the least electronic influence from the substituents.

-

H6: This proton is ortho to the C1-C1' bond and meta to the bromine.

-

-

Ring B (4'-Chlorophenyl):

-

H2'/H6': These equivalent protons are ortho to the C1-C1' bond and meta to the chlorine. They will appear as a doublet.

-

H3'/H5': These equivalent protons are ortho to the chlorine and meta to the C1-C1' bond. They will also appear as a doublet, typically slightly downfield from H2'/H6' due to the proximity to the electronegative chlorine.

-

Predicting Spin-Spin Coupling (Multiplicity and J-values)

Spin-spin coupling arises from the interaction of the magnetic moments of adjacent, non-equivalent nuclei, causing signals to split. The number of peaks in a split signal is given by the n+1 rule, where 'n' is the number of equivalent neighboring protons. The distance between the split peaks is the coupling constant, J, measured in Hertz (Hz).

-

Ortho Coupling (³JHH): Coupling between protons on adjacent carbons. Typical value is 6-10 Hz.[3]

-

Meta Coupling (⁴JHH): Coupling between protons separated by three bonds. Typical value is 1-3 Hz.[3]

-

Para Coupling (⁵JHH): Coupling between protons separated by four bonds. This is often too small to be resolved (0-1 Hz).

Predicted Splitting Patterns:

-

H2: Appears as a narrow triplet or doublet of doublets due to small meta-couplings to H4 and H6. Often appears as a sharp singlet if meta-coupling is not resolved.

-

H4: A doublet of doublets, coupled to H5 (ortho) and H2/H6 (meta).

-

H5: A triplet (or a doublet of doublets if J_H5-H4 and J_H5-H6 are different), coupled to H4 (ortho) and H6 (ortho).

-

H6: A doublet of doublets, coupled to H5 (ortho) and H2/H4 (meta).

-

H2'/H6': A doublet due to ortho coupling with H3'/H5'.

-

H3'/H5': A doublet due to ortho coupling with H2'/H6'.

Summary of Predicted ¹H NMR Data

The following table summarizes the predicted spectral parameters for this compound in CDCl₃, based on data from similar compounds and established substituent effects.[4][5][6]

| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |

| H2 | 7.70 - 7.80 | t or dd (narrow) | ⁴J ≈ 1.5-2.0 | 1H |

| H6 | 7.55 - 7.65 | ddd | ³J ≈ 7.5-8.0, ⁴J ≈ 1.5-2.0, ⁵J ≈ 0.5 | 1H |

| H4 | 7.50 - 7.60 | ddd | ³J ≈ 7.5-8.0, ⁴J ≈ 1.5-2.0, ⁵J ≈ 0.5 | 1H |

| H2'/H6' | 7.45 - 7.55 | d (or m) | ³J ≈ 8.0-8.5 | 2H |

| H3'/H5' | 7.40 - 7.50 | d (or m) | ³J ≈ 8.0-8.5 | 2H |

| H5 | 7.30 - 7.40 | t | ³J ≈ 7.5-8.0 | 1H |

Note: The signals for the 4'-chlorophenyl ring often appear as a complex AA'BB' system but can be approximated as two doublets. The exact chemical shifts can vary based on solvent and concentration.

Part 2: Experimental Protocol for Data Acquisition

Achieving a high-quality, interpretable NMR spectrum is contingent upon meticulous sample preparation and the selection of appropriate acquisition parameters. The protocol described here is a self-validating system designed to produce reliable and reproducible results.

Workflow for NMR Sample Preparation and Data Acquisition

Caption: Standard workflow for NMR analysis from sample preparation to final spectrum processing.

Detailed Step-by-Step Methodology

A. Sample Preparation

-

Weighing: Accurately weigh 5-25 mg of this compound into a clean, dry vial.[7] This concentration range provides a good signal-to-noise ratio for a standard ¹H NMR experiment without causing significant line broadening.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), which is a common choice for nonpolar organic compounds.[8] Add a small amount of an internal reference standard, typically tetramethylsilane (TMS), which is defined as 0.0 ppm.[2]

-

Dissolution: Gently vortex or sonicate the vial to ensure the sample is completely dissolved. A clear, homogeneous solution is critical.

-

Filtration and Transfer: To remove any particulate matter which can severely degrade spectral resolution, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. The final sample height should be between 4-5 cm.[9]

-

Capping and Cleaning: Securely cap the NMR tube to prevent solvent evaporation. Wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) moistened with ethanol or isopropanol to remove any dust or fingerprints.[8]

B. Instrument and Acquisition Parameters

-

Spectrometer Setup: Insert the sample into the NMR spectrometer. The instrument's software will be used to lock onto the deuterium signal of the solvent, which stabilizes the magnetic field.[10]

-

Shimming: Perform magnetic field shimming (either automated or manual) to optimize the homogeneity of the magnetic field across the sample volume. Good shimming is essential for achieving sharp lines and high resolution.[10]

-

Acquisition Parameters: For a standard ¹H experiment on a 400 MHz spectrometer, the following parameters are recommended:

-

Pulse Angle: 30-45 degrees (a smaller flip angle allows for a shorter relaxation delay).

-

Acquisition Time (AT): 2-4 seconds. This determines the digital resolution of the spectrum.

-

Relaxation Delay (D1): 1-2 seconds. This is the time allowed for the nuclear spins to return towards equilibrium before the next pulse.

-

Number of Scans (NS): 8-16 scans. This is usually sufficient for a sample of this concentration to achieve an excellent signal-to-noise ratio.

-

Spectral Width (SW): Approximately 12-16 ppm, centered around 6-7 ppm to ensure all aromatic and potential impurity signals are captured.

-

C. Data Processing

-

Fourier Transform (FT): The raw data (Free Induction Decay, FID) is converted into the frequency-domain spectrum via a Fourier transform.

-

Correction and Referencing: Apply phase and baseline corrections to ensure the peaks are upright and the baseline is flat. Calibrate the spectrum by setting the TMS peak to exactly 0.0 ppm.

-

Analysis: Integrate the signals to determine the relative number of protons for each peak. Analyze the chemical shifts and coupling patterns to assign each signal to the corresponding protons in the molecule.

Part 3: Spectral Interpretation and Troubleshooting

An actual spectrum may contain artifacts or impurities that require careful analysis.

-

Impurity Identification: Common impurities include residual solvents from synthesis or purification (e.g., ethyl acetate, hexane, dichloromethane). The chemical shifts of these common impurities are well-documented and can be identified by consulting reference tables.[11][12] For instance, residual non-deuterated chloroform (CHCl₃) will appear as a singlet at 7.26 ppm in a CDCl₃ spectrum.

-

Troubleshooting Poor Resolution: If spectral lines are broad, it can indicate several issues:

-

Poor Shimming: Re-shim the sample carefully.

-

Sample Aggregation: The sample may be too concentrated. Diluting the sample can sometimes improve resolution.[7]

-

Particulate Matter: The presence of solids will disrupt field homogeneity. The sample must be re-filtered.[7]

-

Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause severe line broadening.[9] While difficult to remove, using high-purity solvents and clean glassware minimizes this risk.

-

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information, yielding seven distinct signals with characteristic chemical shifts and coupling patterns that are fully consistent with its proposed structure. The downfield aromatic region will feature a complex pattern of multiplets corresponding to the four unique protons on the 3-bromophenyl ring and a more symmetric pattern, often approximating two doublets, for the four protons on the 4'-chlorophenyl ring. By following a rigorous experimental protocol for sample preparation and data acquisition, a high-resolution, unambiguous spectrum can be obtained. This guide provides the predictive framework and practical methodology necessary for researchers to confidently acquire, interpret, and validate the structure of this compound, ensuring the integrity of their scientific endeavors.

References

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

University of Arizona. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Harris, R. K., & Wasylishen, R. E. (Eds.). (2018). Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds. The Royal Society of Chemistry. (Chapter 5: Acquiring ¹H and ¹³C Spectra). Retrieved from [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

ALWSCI. (2024, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

Wishart DS, et al. (2024). PROSPRE - ¹H NMR Predictor. Metabolites. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

Sajed, T., et al. (2024). Accurate Prediction of ¹H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16323, 4-Chlorobiphenyl. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a ¹H-NMR Spectrum From The Structure. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds. Retrieved from [Link]

-

Kwan, E. E. (2012, January 31). Lecture 3: Coupling Constants. Harvard University. Retrieved from [Link]

-

Oregon State University. (n.d.). ¹H NMR Chemical Shift. Retrieved from [Link]

-

University of Puget Sound. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 20). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict all NMR spectra. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2756873, 3-Bromo-3'-chlorobiphenyl. Retrieved from [Link]

-

Wang, Q., et al. (n.d.). Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide. ResearchGate. Retrieved from [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. Retrieved from [Link]

-

Hoffelder, D. R., & Sun, H. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Synthesis, growth and characterization of 4-bromo-4' chloro benzylidene aniline-A third order non linear optical material. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

-

Denmark, S. E., & Kallemeyn, J. M. (2006). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society, 128(49), 15958–15959. Retrieved from [Link]

Sources

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. 3-Bromobiphenyl(2113-57-7) 1H NMR [m.chemicalbook.com]

- 5. 4-Chlorobiphenyl | C12H9Cl | CID 16323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Bromobiphenyl(92-66-0) 1H NMR spectrum [chemicalbook.com]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 9. organomation.com [organomation.com]

- 10. books.rsc.org [books.rsc.org]

- 11. blogs.cardiff.ac.uk [blogs.cardiff.ac.uk]

- 12. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 3-Bromo-4'-chlorobiphenyl

Introduction: Characterizing a Complex Halogenated Biphenyl

3-Bromo-4'-chlorobiphenyl is a halogenated aromatic compound belonging to the broader class of biphenyls.[1] Its structure, featuring two different halogen atoms on separate phenyl rings, makes it a molecule of interest in various fields, from environmental science as an analog to polychlorinated biphenyls (PCBs) to materials science, where its electronic properties are explored.[2] The precise and unambiguous identification of such compounds is critical, and Gas Chromatography-Mass Spectrometry (GC-MS) stands as the definitive analytical technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.[3][4]

This guide provides an in-depth technical overview of the mass spectrometric analysis of this compound. Moving beyond a simple recitation of methods, we will explore the causal reasoning behind instrumental choices, delve into the predictable yet complex isotopic patterns, and outline a robust analytical workflow. This document is intended for researchers and drug development professionals who require a deep, practical understanding of how to approach the analysis of such halogenated molecules.

Pillar 1: Ionization & The Significance of Isotopic Signatures

For non-polar, thermally stable compounds like this compound, Electron Ionization (EI) is the gold standard. The choice of EI, typically at a standard energy of 70 eV, is deliberate; it imparts sufficient energy to induce reproducible fragmentation, creating a stable, characteristic "fingerprint" of the molecule that can be compared against spectral libraries.[5]

The most immediately striking feature in the mass spectrum of this compound is its unique molecular ion cluster. This pattern is a direct consequence of the natural isotopic abundances of bromine and chlorine.

-

Chlorine Isotopes: Natural chlorine consists of approximately 75.77% ³⁵Cl and 24.23% ³⁷Cl, creating a characteristic M to M+2 peak ratio of roughly 3:1 for any ion containing one chlorine atom.

-

Bromine Isotopes: Natural bromine is composed of about 50.69% ⁷⁹Br and 49.31% ⁸¹Br, resulting in a distinctive M to M+2 peak ratio of nearly 1:1 for any ion containing one bromine atom.

When a molecule contains both, their isotopic contributions combine. For this compound (C₁₂H₈BrCl), this results in a predictable and easily identifiable pattern of three main peaks in the molecular ion region: M , M+2 , and M+4 . The M peak represents the molecule containing the lightest isotopes (⁷⁹Br and ³⁵Cl). The M+2 peak is a composite of molecules containing either ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl. The M+4 peak corresponds to the molecule with the heaviest isotopes (⁸¹Br and ³⁷Cl).

The theoretical relative intensities of this cluster are approximately 77:100:25 . This signature is the first and most powerful piece of evidence for the presence of one bromine and one chlorine atom in the analyte.

| Ion (Isotopes) | m/z (Nominal) | Relative Abundance (Approx.) | Causality |

| [C₁₂H₈⁷⁹Br³⁵Cl]⁺ | 266 | 77 | Combination of the most abundant isotopes of Br and Cl. |

| [C₁₂H₈⁸¹Br³⁵Cl]⁺ / [C₁₂H₈⁷⁹Br³⁷Cl]⁺ | 268 | 100 | The M+2 peak is the most intense due to the combined probabilities of containing one heavy isotope of either Br or Cl. |

| [C₁₂H₈⁸¹Br³⁷Cl]⁺ | 270 | 25 | Combination of the least abundant isotopes of both Br and Cl. |

| Table 1: Predicted Isotopic Cluster for the Molecular Ion of this compound. |

Pillar 2: Deciphering the Fragmentation Pathway

Under 70 eV EI conditions, the molecular ion of this compound will undergo fragmentation through the cleavage of its weakest bonds. For halogenated biphenyls, the carbon-halogen bonds are the most susceptible to cleavage. The fragmentation cascade provides confirmatory structural information.

The primary fragmentation events are the loss of the halogen atoms:

-

Loss of Bromine Radical ([M - Br]⁺): Cleavage of the C-Br bond results in the loss of a bromine radical (·Br). This will produce a fragment ion at m/z 187 (for ⁷⁹Br loss) and 189 (for ⁸¹Br loss), which will still exhibit the ~3:1 isotopic pattern characteristic of a single chlorine atom.

-

Loss of Chlorine Radical ([M - Cl]⁺): Alternatively, cleavage of the C-Cl bond leads to the loss of a chlorine radical (·Cl). This yields a fragment ion at m/z 231 (for ³⁵Cl loss) and 233 (for ³⁷Cl loss), which will now show the ~1:1 isotopic pattern of a single bromine atom.

Further fragmentation can occur, such as the sequential loss of the second halogen or cleavage of the biphenyl bond, though these are typically less intense. The presence of fragment ions that retain one of the halogen isotopic patterns provides irrefutable confirmation of the initial structure.

Figure 1: Predicted EI Fragmentation Pathway for this compound.

Pillar 3: A Self-Validating GC-MS Protocol

A robust analytical method ensures that results are accurate and reproducible. For this compound, this involves coupling high-resolution gas chromatography with a sensitive mass spectrometer.

Experimental Workflow